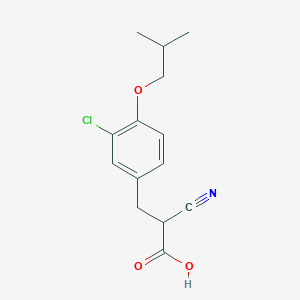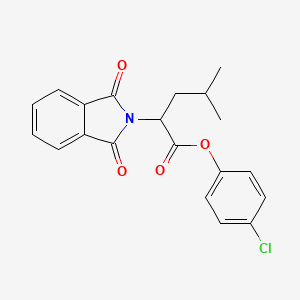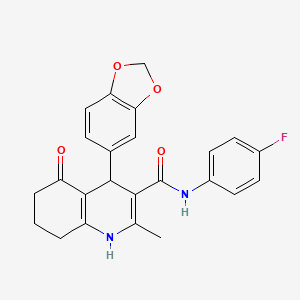
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
描述
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid, also known as CIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science. CIPO belongs to the family of aryloxypropanoic acid herbicides and is primarily used as a selective herbicide for broadleaf weeds in crops such as soybeans, peanuts, and cotton.
作用机制
The mechanism of action of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the biosynthesis of fatty acids. By inhibiting ACC, 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid prevents the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.
Biochemical and Physiological Effects
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been found to have minimal toxicity to mammals and birds. It has a low potential for bioaccumulation and does not persist in the environment. However, it has been found to be toxic to aquatic organisms such as fish and invertebrates.
实验室实验的优点和局限性
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized in the lab. However, 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It can also be hazardous to health and safety if not handled properly.
未来方向
There are several future directions for the research of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid. In the pharmaceutical industry, further studies can be conducted to explore the potential of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid as a treatment for Alzheimer's disease and other neurodegenerative disorders. In the agricultural industry, research can be conducted to develop more effective and environmentally friendly herbicides based on the structure of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid. In the material science field, research can be conducted to explore the potential of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid as a liquid crystal material for electronic displays. Additionally, further studies can be conducted to investigate the potential of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid as a scaffold for the development of novel drugs.
科学研究应用
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
In the agricultural industry, 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been studied for its selective herbicidal activity against broadleaf weeds. It has been found to be effective in controlling weeds such as pigweeds, morningglories, and waterhemp. 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has also been studied for its potential use in the development of herbicide-resistant crops.
In the material science field, 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been studied for its potential use in the development of liquid crystals. It has been found to exhibit liquid crystalline behavior, which makes it a potential candidate for use in electronic displays.
属性
IUPAC Name |
3-[3-chloro-4-(2-methylpropoxy)phenyl]-2-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9(2)8-19-13-4-3-10(6-12(13)15)5-11(7-16)14(17)18/h3-4,6,9,11H,5,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBESQQMZAUTTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC(C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-cyanopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3940171.png)
![2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3940176.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3940183.png)

![1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3940191.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)

![2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940202.png)

![N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine](/img/structure/B3940212.png)

![1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940223.png)